molecular formula C19H15FN4O3S B5473626 4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide

4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide

Cat. No.: B5473626
M. Wt: 398.4 g/mol
InChI Key: PFFUMLZOBAAUKO-RAXLEYEMSA-N
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Description

This compound, also known as 4-{[3-(4-Fluorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2-pyrimidinyl)benzenesulfonamide, has a molecular formula of C19H15FN4O3S. It has an average mass of 398.411 Da and a monoisotopic mass of 398.084900 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a fluorophenyl group, a propenyl group, an amino group, a pyrimidinyl group, and a benzenesulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H15FN4O3S), average mass (398.411 Da), and monoisotopic mass (398.084900 Da) .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in medicine, particularly in the treatment of diseases where Met kinase is implicated . Further studies could also investigate the synthesis of this compound and its chemical reactivity .

Properties

IUPAC Name

4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c20-15-4-2-14(3-5-15)18(25)10-13-21-16-6-8-17(9-7-16)28(26,27)24-19-22-11-1-12-23-19/h1-13,21H,(H,22,23,24)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFUMLZOBAAUKO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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